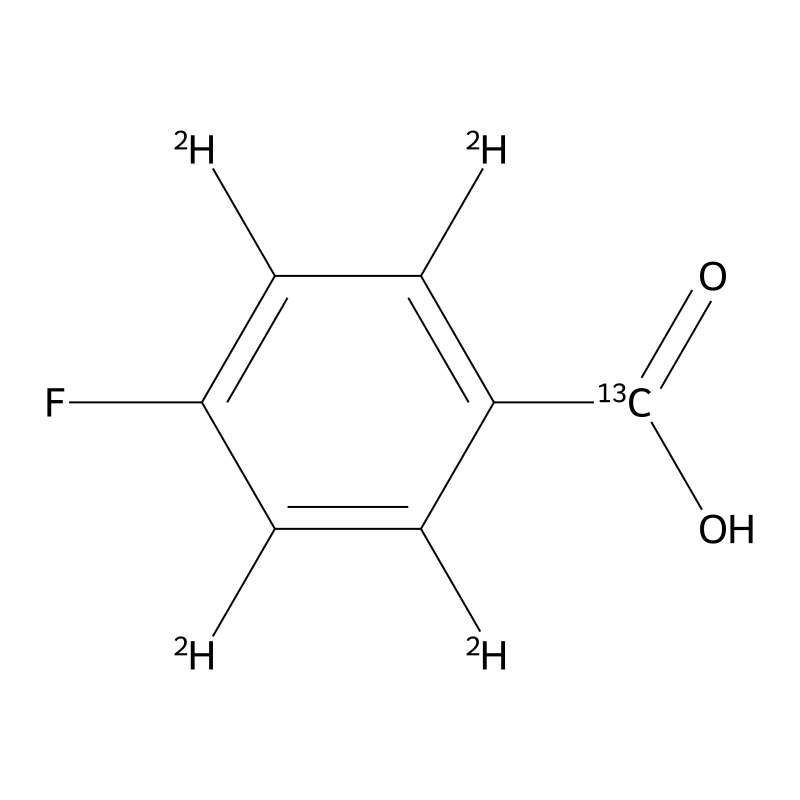

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a stable isotope-labeled compound characterized by the presence of a fluorine atom and deuterium atoms at specific positions on the benzene ring. Its molecular formula is C6D4F13CO2H, with a molecular weight of approximately 145.13 g/mol. The compound is primarily used in scientific research, particularly in proteomics and metabolic studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions in biological systems .

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-fluorobenzene.

These reactions are significant for synthesizing derivatives that can be used in further research or industrial applications .

The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves:

- Fluorination: Starting from benzoic acid or its derivatives, fluorination can be achieved using fluorinating agents such as potassium fluoride or via electrophilic aromatic substitution.

- Deuteration: The incorporation of deuterium is usually performed using deuterated reagents during the synthesis process or through exchange reactions in deuterated solvents.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

The primary applications of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 include:

- Proteomics Research: Used as a labeling agent in mass spectrometry to study protein interactions and dynamics.

- Metabolic Studies: Acts as a tracer in metabolic pathways to understand biochemical processes.

- Chemical Synthesis: Serves as an intermediate for synthesizing various fluorinated organic compounds.

Its unique isotopic labeling makes it particularly valuable for quantitative analyses in complex biological systems .

Interaction studies involving 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 often focus on its role as a probe in biochemical assays. It can interact with enzymes and receptors due to its structural similarity to other benzoic acids. These interactions can be studied using techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To observe changes in chemical environments upon interaction with biological molecules.

- Mass Spectrometry: To track the compound's behavior within metabolic pathways.

Such studies help elucidate the compound's role in cellular processes and its potential therapeutic implications .

Several compounds share structural similarities with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | C7H6O2 | Simple structure without fluorine or deuterium |

| 4-Chlorobenzoic Acid | C7H6ClO2 | Chlorine substitution instead of fluorine |

| 3-Fluorobenzoic Acid | C7H6F1O2 | Fluorine at different position |

| 4-Fluorobenzoic Acid | C7H5F1O2 | Similar structure but without isotopic labeling |

The presence of deuterium and fluorine at specific positions distinguishes 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 from these compounds. This unique isotopic labeling allows for advanced analytical techniques that are not applicable to its non-labeled counterparts .

The deuterium substitution pattern in 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 produces distinctive effects in high-resolution proton nuclear magnetic resonance spectroscopy that are fundamental to understanding the compound's structural characteristics [1] [2]. The replacement of hydrogen atoms with deuterium at positions 2, 3, 5, and 6 of the aromatic ring eliminates the corresponding proton signals while maintaining the aromatic framework's electronic properties.

Aromatic Proton Region Analysis

In the aromatic region typically spanning 7.0 to 8.5 parts per million, the deuterated compound exhibits a dramatically simplified spectrum compared to the unlabeled analog [3]. The fluorine substituent at the para position exerts significant electronic effects on the remaining aromatic protons, with the ortho positions showing downfield shifts of approximately 0.26 parts per million, meta positions displaying shifts of -0.02 parts per million, and para effects of -0.23 parts per million relative to benzene [3]. These substituent chemical shifts follow established patterns for fluorinated aromatic systems, where the electronegative fluorine atom influences chemical shifts through both inductive and resonance mechanisms.

The deuterium substitution creates unique spectroscopic signatures that are absent in conventional proton nuclear magnetic resonance spectra [2] [4]. Unlike hydrogen-hydrogen coupling, which produces characteristic splitting patterns, deuterium-hydrogen coupling is not observed in routine proton nuclear magnetic resonance experiments due to the different magnetogyric ratio of deuterium [2]. This results in simplified spectral patterns where neighboring deuterium atoms do not contribute to the multiplicity of remaining proton signals, leading to apparent singlets or broadened resonances where complex coupling would normally be observed.

Deuterium Isotope Effects on Chemical Shifts

The incorporation of deuterium produces measurable isotope effects on nearby carbon and proton nuclei, though these effects are generally small in magnitude [5] [6]. Two-bond deuterium isotope effects on carbon-13 chemical shifts typically range from 0.1 to 0.5 parts per million, while four-bond effects can extend surprisingly far through aromatic systems [5]. In hydrogen-bonded systems, these effects can be particularly pronounced, with formal four-bond effects becoming negative, indicating transmission through the hydrogen bond network [5].

The carboxylic acid proton, when present, typically appears as a broad singlet near 12 parts per million, but this signal is lost upon deuterium exchange in deuterated solvents [2] [4]. The hydrogen-deuterium exchange process in aromatic carboxylic acids follows electrophilic aromatic substitution mechanisms, with exchange rates dependent on the electronic nature of substituents and reaction conditions [7] [4].

Temperature and Solvent Dependencies

Deuterium isotope effects in nuclear magnetic resonance spectroscopy show measurable temperature dependencies, particularly in hydrogen-bonded systems [5]. The chemical shifts of aromatic carbons adjacent to deuterium substitution sites can vary by several parts per million depending on the solvent system used [5]. In dimethylformamide solutions, chemical shifts are typically 0.4 parts per million higher than in chloroform, with hydroxyl signals showing even larger solvent effects of approximately 0.9 parts per million [5].

13C NMR Isotopic Shielding Patterns in Fluorinated Aromatic Systems

Carbon-13 nuclear magnetic resonance spectroscopy of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 reveals complex shielding patterns that arise from the combined effects of fluorine substitution, deuterium incorporation, and carbon-13 labeling [8] [9]. The aromatic carbon framework displays chemical shifts spanning approximately 110 to 170 parts per million, with the carboxyl carbon appearing in the characteristic range of 160 to 185 parts per million [10] [11].

Fluorine-Induced Chemical Shift Perturbations

Fluorine substitution produces pronounced effects on carbon-13 chemical shifts throughout the aromatic system [8] [12]. The carbon directly bonded to fluorine typically appears near 162 parts per million, showing substantial downfield shift relative to unsubstituted aromatic carbons [8]. Ortho carbons experience significant upfield shifts due to the gamma-effect of fluorine, while meta carbons show smaller but measurable perturbations [8]. The para carbon, which bears the carboxyl substituent in this compound, exhibits chemical shifts influenced by both the fluorine substituent and the electron-withdrawing carboxyl group.

One-bond carbon-fluorine coupling constants in aromatic systems typically range from 240 to 270 hertz, providing definitive structural information [8] [13]. Two-bond and three-bond carbon-fluorine couplings, while smaller in magnitude, extend throughout the aromatic framework and can be used to confirm substitution patterns [8]. The coupling constants show systematic variations with the electronic nature of other substituents, with electron-withdrawing groups generally increasing coupling magnitudes [8].

Carbon-13 Labeling and TROSY Effects

The carbon-13 labeling at the alpha position (carboxyl carbon) creates opportunities for advanced nuclear magnetic resonance techniques, particularly the 19F-13C TROSY experiment [14]. This sophisticated technique exploits the mutual cancellation of chemical shift anisotropy and dipolar coupling effects to produce exceptionally narrow resonances [14]. The 19F-13C TROSY effect is particularly pronounced in aromatic systems, where the labeled carbon-13 resonances can be significantly sharper than corresponding carbon-hydrogen resonances [14].

In the 19F-13C TROSY experiment, the fluorinated carbon shows remarkable resolution enhancement, with resonances appearing near 150 parts per million displaying linewidths substantially narrower than conventional carbon-13 resonances [14]. This technique has proven effective for studying large molecular weight systems up to 180 kilodaltons, making it valuable for investigating fluorinated compounds in complex matrices [14].

Deuterium Effects on Carbon Shielding

Deuterium substitution at aromatic positions produces measurable isotope effects on carbon-13 chemical shifts that can extend several bonds from the site of substitution [5] [6]. Primary deuterium isotope effects on directly bonded carbons typically range from 0.3 to 0.7 parts per million upfield shift [5]. Secondary effects on adjacent carbons are smaller but still measurable, typically 0.1 to 0.3 parts per million [5].

In the specific case of deuterated fluorobenzoic acids, the interplay between fluorine electronic effects and deuterium isotope effects creates complex shielding patterns [15]. The carboxyl carbon, being 13C-labeled, provides a particularly sensitive probe for these effects, as its chemical shift reflects the cumulative influence of the aromatic ring's electronic properties [16] [5].

Solvent and Concentration Effects

Carbon-13 chemical shifts in fluorinated aromatic systems show notable sensitivity to solvent polarity and concentration effects [17] [18]. Trifluoroacetyl groups, while not present in this specific compound, demonstrate chemical shift ranges from approximately -85 to -67 parts per million depending on the solvent and concentration [18]. Similar environmental sensitivities are observed for other fluorinated aromatic systems, where chemical shifts can vary by several parts per million depending on measurement conditions [17].

Mass Spectrometric Fragmentation Patterns of Multi-Labeled Species

The mass spectrometric analysis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 presents unique fragmentation patterns characteristic of multiply isotopically labeled aromatic carboxylic acids [19] [20]. The molecular ion exhibits a mass shift of +5 atomic mass units relative to the unlabeled compound, reflecting the incorporation of four deuterium atoms and one carbon-13 atom [21] [22].

Molecular Ion and Isotope Pattern Analysis

The molecular ion of the multiply labeled compound appears at mass-to-charge ratio 145, compared to 140 for the unlabeled 4-fluorobenzoic acid [21] [23]. The isotope pattern provides definitive confirmation of the labeling scheme, with the M+1 peak showing reduced intensity due to the already incorporated carbon-13 label [22] [24]. Natural abundance carbon-13 contributes approximately 1.1 percent to the M+1 peak in unlabeled compounds, but this contribution is modified in the labeled species [24].

The isotope envelope of the multiply labeled compound displays characteristic features that distinguish it from natural isotope patterns [22]. Multiple isotope incorporation can be detected through careful analysis of peak intensities and mass differences, with each deuterium contributing +1 atomic mass unit and each carbon-13 contributing +1 atomic mass unit to the molecular weight [22] [25].

Characteristic Fragmentation Pathways

Fluorobenzoic acids undergo characteristic fragmentation patterns that are maintained in the isotopically labeled analog [26] [19]. The most prominent fragmentation pathway involves loss of the carboxyl group, producing a fragment at mass-to-charge ratio 95 corresponding to the fluorinated aromatic cation C6H4F+ [26]. This fragment typically represents the base peak in the mass spectrum and provides confirmation of the fluorine substitution pattern [26].

Alternative fragmentation pathways include loss of carbon dioxide (mass 44) and loss of the complete carboxyl group (mass 45) [19] [20]. These fragmentations are particularly diagnostic for carboxylic acid functionality and help distinguish benzoic acid derivatives from other aromatic compounds [20]. The isotopic labeling pattern is partially retained in these fragments, depending on which portion of the molecule is lost during fragmentation [19].

Deuterium Retention in Fragment Ions

The retention of deuterium atoms in fragment ions provides valuable structural information about the fragmentation mechanisms [19] [27]. Aromatic fragments generally retain their deuterium substitution pattern, leading to predictable mass shifts in the corresponding fragment ions [27]. The fluorinated aromatic fragment C6D4F+ appears at mass-to-charge ratio 99, reflecting the retention of four deuterium atoms [27].

Secondary fragmentation processes can lead to deuterium loss through hydrogen-deuterium scrambling mechanisms, particularly under high-energy collision conditions [19]. However, under standard electron ionization conditions, deuterium retention is generally high, making the technique valuable for confirming isotopic labeling patterns [27].

Multi-Stage Mass Spectrometry Applications

Tandem mass spectrometry techniques provide enhanced structural information for multiply labeled compounds [22]. The characteristic fragmentation patterns can be used to confirm isotope incorporation at specific positions within the molecule [22]. For example, fragmentation that selectively cleaves the carboxyl group allows determination of the carbon-13 labeling at the alpha position, while aromatic fragmentations confirm deuterium incorporation at ring positions [22].

The use of multiple isotope labels in a single molecule creates opportunities for quantitative mass spectrometry applications [22]. Different isotopologues can serve as internal standards for each other, enabling precise quantification with reduced matrix effects [22]. This approach has proven particularly valuable for metabolomics applications where multiple labeled compounds are used simultaneously [22].

Vibrational Spectroscopy of Isotopically Modified Carboxylic Acid Groups

The vibrational spectroscopic characterization of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 provides detailed information about the isotopic modifications and their effects on molecular vibrations [28] [29]. The carboxylic acid group exhibits characteristic absorption bands that are sensitive to both deuterium substitution and carbon-13 labeling, making vibrational spectroscopy a powerful tool for structural confirmation [16] [30].

Carbon-Oxygen Stretching Vibrations

The carbon-oxygen stretching vibration of the carboxyl group appears in the characteristic range of 1710 to 1760 wavenumbers, with the exact frequency depending on the hydrogen-bonding environment and molecular conformation [11] [31]. In crystalline samples, carboxylic acids typically exist as hydrogen-bonded dimers, producing absorption bands centered around 1710 wavenumbers [11]. Monomeric carboxylic acids, observed in dilute solutions or the gas phase, absorb at higher frequencies near 1760 wavenumbers [11].

The carbon-13 labeling at the carboxyl position produces a measurable isotope effect on the carbon-oxygen stretching frequency [28] [16]. Theoretical calculations predict downshifts of 5 to 20 wavenumbers upon carbon-13 substitution, depending on the coupling between the carbon-oxygen stretch and other vibrational modes [28]. Experimental observations of carbon-13 labeled carboxylic acids confirm these predictions, with typical downshifts of 5.3 wavenumbers observed for the main carbon-oxygen stretching mode [28].

Deuterium Effects on Vibrational Frequencies

Deuterium substitution at the aromatic positions produces characteristic changes in the vibrational spectrum that extend beyond the directly substituted positions [30] [32]. Carbon-deuterium stretching vibrations appear near 2100 wavenumbers, well separated from carbon-hydrogen stretches that typically occur near 2900 wavenumbers [32]. This frequency separation allows clear identification of deuterium incorporation through infrared spectroscopy [32].

The coupling between carbon-oxygen stretching and hydroxyl bending vibrations is modified upon deuterium substitution at the carboxyl position [30]. The hydroxyl deuterium produces a downshift of the carbon-oxygen stretching frequency due to the loss of coupling to the deuterium bending vibration [30]. This effect is typically 5 to 20 wavenumbers and provides diagnostic information about deuterium incorporation at the carboxyl site [30].

Hydrogen Bonding Effects

The carboxylic acid group engages in extensive hydrogen bonding that significantly affects the vibrational spectrum [16] [30]. The hydroxyl stretching vibration produces a very broad absorption spanning 2500 to 3300 wavenumbers, reflecting the strength and variability of hydrogen bonding interactions [11] [31]. Upon deuterium substitution at the carboxyl position, this band shifts to lower frequencies due to the reduced vibrational frequency of the oxygen-deuterium bond [30].

Intermolecular hydrogen bonding between carboxylic acid molecules creates characteristic spectroscopic signatures that are modified by isotopic substitution [16] [30]. The formation of hydrogen-bonded dimers produces distinctive patterns in both the carbon-oxygen and hydroxyl stretching regions [30]. Deuterium substitution affects these patterns through both direct frequency shifts and changes in hydrogen bond strength [30].

Isotope-Edited Infrared Spectroscopy

Advanced isotope-editing techniques enable selective observation of specific vibrational modes in complex molecular systems [29] [33]. The carbon-13 labeling creates spectroscopic windows that are well-separated from natural abundance signals, allowing precise measurement of isotope effects [29]. The typical 40 wavenumber downshift produced by carbon-13 incorporation in carbonyl groups provides excellent resolution for isotope-edited experiments [29].

The combination of multiple isotope labels creates opportunities for sophisticated vibrational analyses [34] [33]. Different isotopic substitutions produce characteristic frequency shifts that can be used to assign specific vibrational modes and understand coupling patterns between different parts of the molecule [34]. For carboxylic acid groups, the combination of carbon-13 and deuterium labeling provides particularly detailed information about the vibrational coupling network [28] [30].

Environmental and Matrix Effects

The vibrational frequencies of isotopically labeled carboxylic acids show sensitivity to environmental factors including temperature, pressure, and matrix effects [30] [35]. Hydrogen bonding strength varies with temperature, producing measurable changes in both the carbon-oxygen and hydroxyl stretching frequencies [30]. These temperature dependencies can be used to study hydrogen bond dynamics and conformational changes [30].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant